molecular formula C19H21ClN2O B6070489 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide

2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide

Cat. No. B6070489
M. Wt: 328.8 g/mol
InChI Key: BCJFRESCLMGBEF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CDP, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic properties. CDP belongs to the class of pyrrolidine carboxamide compounds, which have been studied extensively for their ability to modulate various biological pathways. In

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on various biological pathways, including the modulation of ion channels, neurotransmitter receptors, and enzymes. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of voltage-gated ion channels, including sodium, calcium, and potassium channels, which are involved in the regulation of neuronal excitability. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has also been shown to modulate the activity of various neurotransmitter receptors, including NMDA, AMPA, and GABA receptors, which are involved in the regulation of synaptic transmission. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, the modulation of neuronal excitability, and the regulation of synaptic transmission. 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects, potentially making it a useful treatment for inflammatory diseases. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have analgesic effects, potentially making it a useful treatment for chronic pain conditions.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is its potential therapeutic properties in a variety of areas, including neuroprotection, analgesia, and anti-inflammatory effects. Additionally, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide is its limited availability, as it is not currently approved for human use and is not widely available for research purposes.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective analogs of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide, which could have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide and its effects on various biological pathways. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide in humans, potentially leading to its approval as a therapeutic agent.

Synthesis Methods

2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 3,5-dimethylphenylamine to form 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)acetamide. This intermediate can then be converted to 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide through the reaction with pyrrolidine and subsequent carboxylation. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 3,5-dimethylphenylhydrazine followed by the reaction with pyrrolidine and carboxylation.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in a variety of areas, including neuroprotection, analgesia, and anti-inflammatory effects. In neuroprotection, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, potentially making it a useful treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In analgesia, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce pain in animal models, potentially making it a useful treatment for chronic pain conditions. In anti-inflammatory effects, 2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce inflammation in animal models, potentially making it a useful treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,5-dimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-13-10-14(2)12-17(11-13)21-19(23)22-9-3-4-18(22)15-5-7-16(20)8-6-15/h5-8,10-12,18H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJFRESCLMGBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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